molecular formula C11H7Cl2NO2 B13253670 6,8-Dichloro-3-methylquinoline-2-carboxylic acid

6,8-Dichloro-3-methylquinoline-2-carboxylic acid

Cat. No.: B13253670
M. Wt: 256.08 g/mol
InChI Key: UPIXOTAUALCJCY-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-methylquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H7Cl2NO2. This compound is known for its unique chemical structure, which includes two chlorine atoms and a carboxylic acid group attached to a quinoline ring. It has a molecular weight of 256.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves a one-pot, solvent-free, microwave-assisted, multi-component reaction using substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using reagents like organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

6,8-Dichloro-3-methylquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloroquinoline-2-carboxylic acid
  • 3-Methylquinoline-2-carboxylic acid
  • 6-Chloro-3-methylquinoline-2-carboxylic acid

Uniqueness

6,8-Dichloro-3-methylquinoline-2-carboxylic acid is unique due to the presence of both chlorine atoms and a methyl group on the quinoline ring. This combination of substituents enhances its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

6,8-dichloro-3-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-6-3-7(12)4-8(13)10(6)14-9(5)11(15)16/h2-4H,1H3,(H,15,16)

InChI Key

UPIXOTAUALCJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1C(=O)O)Cl)Cl

Origin of Product

United States

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